molecular formula C18H22N4O2S B6123992 2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide

2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6123992
M. Wt: 358.5 g/mol
InChI Key: MKGBXDRXKWDZCV-UHFFFAOYSA-N
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Description

2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through a multicomponent reaction involving an amine, a carbonyl compound, and a thiol. The reaction is often carried out in the presence of a catalyst under reflux conditions.

    Hydrazone Formation: The cyclopentylidenehydrazine is synthesized by reacting cyclopentanone with hydrazine hydrate. This reaction is usually performed under acidic conditions to facilitate the formation of the hydrazone linkage.

    Coupling Reaction: The final step involves coupling the thiazolidine derivative with the hydrazone compound in the presence of an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and hydrazone linkage are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.

    Hydrazone Derivatives: Compounds with hydrazone linkages, such as isoniazid, which is used as an antitubercular drug.

    Acetamide Derivatives: Compounds with acetamide groups, such as paracetamol, which is used as an analgesic and antipyretic.

Uniqueness

2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The presence of the thiazolidine ring, hydrazone linkage, and acetamide group in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-6-5-7-12(2)16(11)19-15(23)10-14-17(24)20-18(25-14)22-21-13-8-3-4-9-13/h5-7,14H,3-4,8-10H2,1-2H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBXDRXKWDZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=NN=C3CCCC3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N/C(=N/N=C3CCCC3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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